3-(5-Fluoropiridin-2-il)fenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

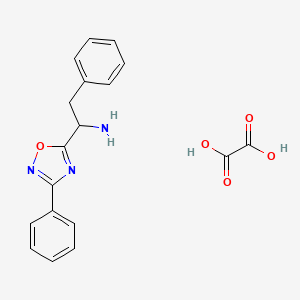

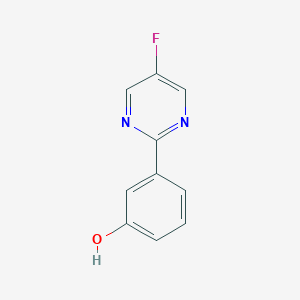

3-(5-Fluoropyrimidin-2-yl)phenol is a chemical compound with the molecular formula C10H7FN2O and a molecular weight of 190.177 g/mol.

Aplicaciones Científicas De Investigación

3-(5-Fluoropyrimidin-2-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties . In medicine, it is explored for its potential use in cancer chemotherapy, particularly in the development of fluorinated pyrimidines for personalized medicine . In industry, it is used in the development of new materials and as a reagent in various chemical processes.

Mecanismo De Acción

Mode of Action

3-(5-Fluoropyrimidin-2-yl)phenol interacts with TYK2, inhibiting its function . This inhibition disrupts the JAK/STAT signaling pathway, which is essential for the immune response . The compound exhibits satisfactory selectivity characteristics over the other three homologous JAK kinases .

Biochemical Pathways

The compound affects the JAK/STAT signaling pathway . By inhibiting TYK2, it disrupts the normal signaling process, leading to changes in the immune response . The downstream effects of this disruption are still under investigation.

Pharmacokinetics

In liver microsomal assay studies, the clearance rate and half-life of a similar compound were found to be 11.4 mL/min/g and 121.6 min, respectively . These properties suggest that 3-(5-Fluoropyrimidin-2-yl)phenol may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

The inhibition of TYK2 by 3-(5-Fluoropyrimidin-2-yl)phenol leads to a reduction in the production of pro-inflammatory cytokines IL-6 and TNF-α . This can improve inflammation symptoms such as mucosal infiltration, thickening, and edema .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-(5-Fluoropyrimidin-2-yl)phenol are not fully understood yet. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . In human erythrocytes, 3-(5-Fluoropyrimidin-2-yl)phenol and uracil exhibited similar saturable and nonsaturable components of influx .

Cellular Effects

The cellular effects of 3-(5-Fluoropyrimidin-2-yl)phenol are not well-documented. Polyphenols, a family of organic compounds that 3-(5-Fluoropyrimidin-2-yl)phenol belongs to, are known to increase the sensitivity of cancer cells to chemotherapeutic agents by increasing drug uptake by tumor cells, decreasing drug metabolism by enzymes, and reducing drug efflux .

Molecular Mechanism

The molecular mechanism of 3-(5-Fluoropyrimidin-2-yl)phenol is not fully understood. It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Metabolic Pathways

The metabolic pathways that 3-(5-Fluoropyrimidin-2-yl)phenol is involved in are not well-documented. It is known that the primary and rate-limiting enzyme involved in 5-FU metabolism is dihydropyrimidine dehydrogenase (DPD). The role of DPD in the catabolism of 5-FU is depicted in Fig. .

Transport and Distribution

3-(5-Fluoropyrimidin-2-yl)phenol shares the same facilitated-transport system as uracil, adenine, and hypoxanthine

Métodos De Preparación

The synthesis of 3-(5-Fluoropyrimidin-2-yl)phenol involves several steps. One method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of complex AlF3 and CuF2 at 450–500°C to fluorinate pyridine, forming a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Industrial production methods may vary, but they generally involve similar synthetic routes and reaction conditions.

Análisis De Reacciones Químicas

3-(5-Fluoropyrimidin-2-yl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

3-(5-Fluoropyrimidin-2-yl)phenol is similar to other fluorinated pyrimidines, such as 5-fluorouracil and 2-fluoropyridine . it is unique in its specific structure and the presence of a phenol group, which may contribute to its distinct chemical and biological properties. Other similar compounds include 2-fluoro-3-bromopyridine and 2,6-difluoropyridine, which share some structural similarities but differ in their specific functional groups and reactivity .

Propiedades

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNAITLKEHCKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(adamantan-1-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2482503.png)

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)

![(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2482515.png)

![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2482519.png)

![6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2482520.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea](/img/structure/B2482524.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2482525.png)